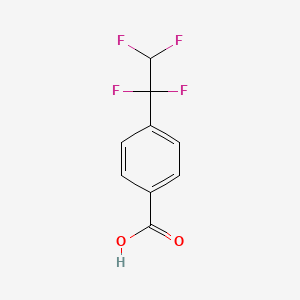

4-(1,1,2,2-Tetrafluoroethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1,2,2-tetrafluoroethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-8(11)9(12,13)6-3-1-5(2-4-6)7(14)15/h1-4,8H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDNIJOHCVUQTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(C(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Fluorinated Benzoic Acid Derivatives Within Advanced Chemical Systems

Fluorinated benzoic acid derivatives represent a pivotal class of compounds in modern chemistry. The introduction of fluorine atoms into the benzoic acid structure dramatically alters the molecule's physicochemical properties. Fluorine's high electronegativity can influence the acidity of the carboxylic acid group, enhance metabolic stability, and increase lipophilicity, all of which are critical parameters in the design of new functional molecules.

These unique properties have led to the widespread use of fluorinated organic compounds in various advanced applications. In the pharmaceutical industry, the incorporation of fluorine is a well-established strategy for improving the efficacy and pharmacokinetic profile of drug candidates. mdpi.com Fluorinated benzoic acids and their derivatives are utilized as key intermediates and building blocks for synthesizing a range of pharmaceuticals, including anti-inflammatory and anti-cancer agents. mdpi.com Similarly, in the agrochemical sector, these compounds serve as precursors for herbicides, insecticides, and fungicides with high efficacy and selectivity. mdpi.com The chemical industry also employs them in the production of specialty polymers and resins with enhanced thermal stability and unique electronic characteristics. mdpi.comchemicalbook.com

Research Landscape and Significance of the 4 1,1,2,2 Tetrafluoroethyl Benzoic Acid Scaffold

Retrosynthetic Analysis of the this compound Target Molecule

A retrosynthetic analysis of this compound reveals two primary disconnection points: the C-C bond between the aromatic ring and the carboxylic acid group, and the C-C bond between the aromatic ring and the tetrafluoroethyl group. This leads to two main retrosynthetic pathways (Figure 1).

Pathway A involves the disconnection of the carboxyl group. This suggests a late-stage carboxylation of a pre-functionalized aromatic ring already bearing the tetrafluoroethyl group. The key intermediate in this pathway is (1,1,2,2-tetrafluoroethyl)benzene or a derivative thereof. This approach relies on the development of efficient methods to introduce a carboxyl group onto an electron-deficient aromatic ring, a transformation that can be challenging due to the electron-withdrawing nature of the tetrafluoroethyl substituent.

Pathway B focuses on the disconnection of the tetrafluoroethyl group. This strategy involves the introduction of the tetrafluoroethyl moiety onto a pre-existing benzoic acid derivative. This approach requires a tetrafluoroethylation method that is tolerant of the carboxylic acid functionality or a protected form of it. The directing effects of the carboxyl group (a meta-director) would necessitate a strategy to achieve the desired para-substitution pattern, possibly through functional group interconversion or the use of a para-substituted starting material where the other substituent can be later converted to a carboxyl group.

| Pathway | Disconnection | Key Intermediate | Key Transformation |

| A | C(aryl)-COOH | (1,1,2,2-Tetrafluoroethyl)benzene | Carboxylation |

| B | C(aryl)-CF2CF2H | 4-Substituted benzoic acid derivative | Tetrafluoroethylation |

Figure 1: Retrosynthetic analysis of this compound. This interactive table summarizes the two primary retrosynthetic pathways, highlighting the key bond disconnection, the resulting intermediate, and the crucial chemical transformation required.

Strategic Approaches to the Introduction of the Tetrafluoroethyl Moiety

The introduction of the 1,1,2,2-tetrafluoroethyl group onto an aromatic ring is a critical step in the synthesis of the target molecule. Two main strategies are considered: direct tetrafluoroethylation of aromatic precursors and the transformation from pre-existing fluorinated moieties.

Direct Tetrafluoroethylation of Aromatic Precursors

Direct tetrafluoroethylation involves the direct installation of the -CF2CF2H group onto an aromatic ring. Several methods have been explored for this purpose:

Copper-Mediated Cross-Coupling: This approach typically involves the reaction of an aryl halide (e.g., 4-iodotoluene (B166478) or 4-bromotoluene) with a tetrafluoroethyl-copper reagent. These reactions often require elevated temperatures and the use of specific ligands to facilitate the coupling. The precursor to the carboxyl group, such as a methyl group, can be oxidized in a subsequent step.

Radical Tetrafluoroethylation: Radical-based methods offer an alternative for introducing the tetrafluoroethyl group. These reactions can be initiated by radical initiators or through photoredox catalysis. For instance, the reaction of an aromatic compound with a suitable tetrafluoroethyl source under radical conditions can lead to the desired product. The regioselectivity of such reactions can sometimes be a challenge.

Photocatalytic Methods: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds. Photocatalytic methods can enable the generation of tetrafluoroethyl radicals under mild conditions, which can then react with aromatic substrates. The choice of photocatalyst, solvent, and tetrafluoroethyl source is crucial for the success of these reactions.

Transformations from Pre-existing Fluorinated Moieties

An alternative to direct tetrafluoroethylation is the conversion of other fluorinated groups already present on the aromatic ring. This can be an attractive strategy if the starting materials are more readily available.

From Trifluoromethyl Precursors: While challenging, the homologation of a trifluoromethyl group (-CF3) to a tetrafluoroethyl group (-CF2CF2H) represents a potential synthetic route. This would involve the insertion of a difluorocarbene (:CF2) into the C-H bond of a methyl group adjacent to the trifluoromethyl group on the aromatic ring, which is a complex and not well-established transformation. A more plausible, though multi-step, approach could involve the conversion of a trifluoromethyl group to a trifluorovinyl group, followed by hydrofluorination.

From Tetrafluoroethenyl Precursors: The reduction of a tetrafluoroethenyl group (-CF=CF2) attached to the aromatic ring could provide a direct route to the tetrafluoroethyl moiety. This reduction could potentially be achieved through catalytic hydrogenation, although the conditions would need to be carefully controlled to avoid defluorination or reduction of the aromatic ring.

Carboxylation Techniques for Aromatic Rings in the Synthesis of this compound

Following the successful introduction of the tetrafluoroethyl group, the next critical step in Pathway A is the carboxylation of the (1,1,2,2-tetrafluoroethyl)benzene intermediate. The strong electron-withdrawing nature of the tetrafluoroethyl group deactivates the aromatic ring towards electrophilic substitution, making direct carboxylation challenging.

Grignard Reaction with Carbon Dioxide: A common and effective method for the synthesis of benzoic acids is the reaction of an aryl Grignard reagent with carbon dioxide. This would involve the preparation of a Grignard reagent from a halogenated precursor, such as 4-bromo-(1,1,2,2-tetrafluoroethyl)benzene. The success of this reaction is contingent on the successful formation of the Grignard reagent, which can sometimes be difficult with electron-deficient aryl halides.

Lithiation followed by Carboxylation: Directed ortho-metalation using a strong base like n-butyllithium, followed by quenching with carbon dioxide, is another powerful carboxylation method. However, the directing group ability of the tetrafluoroethyl group is not well-established, and achieving the desired para-substitution might require starting with a pre-functionalized precursor.

Friedel-Crafts Carboxylation: The direct carboxylation of the aromatic ring using phosgene (B1210022) or oxalyl chloride in the presence of a Lewis acid catalyst (Friedel-Crafts acylation followed by hydrolysis) is generally not feasible for strongly deactivated rings. The electron-withdrawing tetrafluoroethyl group would likely inhibit this type of electrophilic substitution.

Formylation followed by Oxidation: An alternative two-step approach involves the introduction of a formyl group (-CHO) onto the aromatic ring, followed by its oxidation to a carboxylic acid. Formylation of electron-deficient arenes can sometimes be achieved under specific conditions (e.g., Vilsmeier-Haack reaction), but the regioselectivity would need to be controlled. Subsequent oxidation of the aldehyde to the carboxylic acid is typically a straightforward transformation.

Exploration of Novel Catalytic Systems in the Synthesis of this compound

Modern synthetic chemistry heavily relies on the development of novel catalytic systems to achieve transformations with high efficiency, selectivity, and functional group tolerance. The synthesis of this compound can significantly benefit from such advancements.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for both the introduction of the tetrafluoroethyl group and the carboxylation step.

Palladium- and Nickel-Catalyzed Carboxylation: Recent advances have demonstrated the utility of palladium and nickel catalysts for the carboxylation of aryl halides and pseudohalides with carbon dioxide. organic-chemistry.orgnih.govorganic-chemistry.org These methods often employ a reductant to facilitate the catalytic cycle. A plausible route to the target molecule would involve the nickel- or palladium-catalyzed carboxylation of 4-bromo-(1,1,2,2-tetrafluoroethyl)benzene. The choice of ligand and reaction conditions would be critical to achieve high yields and avoid side reactions.

| Catalyst System | Substrate | Carbon Source | Key Features |

| Nickel/Ligand/Reductant | Aryl Halides (Cl, Br) | CO2 | Mild reaction conditions, good functional group tolerance. organic-chemistry.org |

| Palladium/Ligand/Reductant | Aryl Halides (Br, I) | CO2 | Can be effective for complex molecules. |

Table 1: Examples of Transition Metal-Catalyzed Carboxylation Reactions. This interactive table provides a summary of representative catalytic systems for the carboxylation of aryl halides, a key potential step in the synthesis of this compound.

The development of synthetic routes to this compound requires a strategic combination of modern and classical synthetic methodologies. The choice between early- or late-stage introduction of the key functional groups will depend on the availability of starting materials and the robustness of the chosen chemical transformations. The continued exploration of novel catalytic systems, particularly in the areas of C-H functionalization and carboxylation, will undoubtedly pave the way for more efficient and sustainable syntheses of this and other complex fluorinated molecules.

Organocatalysis in Fluorination and Carboxylation Steps

One potential pathway involves the carboxylation of a suitable precursor, such as 1-bromo-4-(1,1,2,2-tetrafluoroethyl)benzene (B6241932). Although metal-catalyzed carboxylations of aryl halides are more common, organocatalysis can play a role in activating either the carbon dioxide molecule or the aromatic substrate. For instance, N-heterocyclic carbenes (NHCs) have been investigated for their ability to form adducts with CO2, increasing its nucleophilicity. Bifunctional organocatalysts, which can activate both the electrophile and the nucleophile, could also be explored for this transformation.

Alternatively, the synthesis could proceed via the tetrafluoroethylation of a pre-functionalized benzoic acid derivative. Organocatalytic methods for radical fluoroalkylation have emerged as powerful tools. These reactions often utilize an organophotoredox catalyst that, upon irradiation with visible light, can initiate the formation of a tetrafluoroethyl radical from a suitable precursor. This radical can then be trapped by an aromatic system. However, the direct C-H tetrafluoroethylation of benzoic acid would likely lead to a mixture of regioisomers, posing a significant purification challenge.

Detailed Mechanistic Investigations of Key Synthetic Transformations

Due to the limited specific literature on the synthesis of this compound, the mechanistic discussion is based on analogous and well-studied transformations.

A plausible and more direct synthetic route to this compound involves the carboxylation of 1-bromo-4-(1,1,2,2-tetrafluoroethyl)benzene. This can be achieved through a Grignard reaction followed by treatment with carbon dioxide, or via a transition-metal-catalyzed carboxylation.

In a Grignard-based synthesis , the first step is the formation of the Grignard reagent, 4-(1,1,2,2-tetrafluoroethyl)phenylmagnesium bromide, from 1-bromo-4-(1,1,2,2-tetrafluoroethyl)benzene and magnesium metal. The reaction of this Grignard reagent with carbon dioxide proceeds through a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of CO2. This forms a magnesium carboxylate salt as a key intermediate. Subsequent acidic workup protonates the carboxylate to yield the final product, this compound.

For a palladium-catalyzed carboxylation , the mechanism is more complex and involves a catalytic cycle. A common pathway begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex to form a Pd(II)-aryl intermediate. This is followed by the insertion of carbon dioxide into the Pd-C bond, a step that can be facilitated by Lewis acidic additives. nih.gov The resulting palladium carboxylate complex then undergoes reductive elimination to release the carboxylic acid product and regenerate the Pd(0) catalyst. researchgate.netnih.gov The transition state for the CO2 insertion step is thought to involve stabilization of the developing negative charge on the carboxylate group. nih.gov

The Grignard carboxylation is generally a thermodynamically favorable process due to the formation of a stable carboxylate salt. acs.org The reaction is often fast, with the rate sometimes being limited by the diffusion of gaseous CO2 into the reaction mixture or the rate of mixing. nih.gov Competition kinetics studies on Grignard reagents have shown that their reactivity can be very high. nih.gov

Advanced Purification and Separation Techniques for High Purity this compound

The purification of this compound to a high degree of purity is crucial for its potential applications. Given its structure as a fluorinated aromatic carboxylic acid, several advanced purification and separation techniques can be employed.

Crystallization is a fundamental and effective method for purifying solid organic compounds like benzoic acid derivatives. ma.eduvedantu.com The choice of solvent is critical, and for fluorinated compounds, solvents with varying polarities should be screened to find conditions that provide good solubility at elevated temperatures and poor solubility at lower temperatures. This differential solubility allows for the selective crystallization of the desired product, leaving impurities behind in the mother liquor. google.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of organic compounds. For fluorinated aromatic carboxylic acids, reversed-phase HPLC is a common choice. The use of fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or other fluoroalkyl groups, can offer unique selectivity for separating fluorinated compounds from non-fluorinated impurities or from their regioisomers. chromatographyonline.comsilicycle.com The retention behavior on these columns is influenced by both the hydrophobic character and the fluorine content of the analyte. silicycle.com

Solid-Phase Extraction (SPE) can be utilized as a preliminary purification step to remove major impurities. SPE cartridges with fluorinated stationary phases can selectively retain fluorous compounds, allowing for their separation from non-fluorous components of a reaction mixture. silicycle.com

The following table summarizes potential purification techniques for this compound:

| Technique | Stationary/Mobile Phase or Solvent | Principle of Separation | Potential Application |

| Recrystallization | Various organic solvents (e.g., ethanol, ethyl acetate, toluene, hexanes) or mixed solvent systems. google.comgoogle.com | Differential solubility of the target compound and impurities at different temperatures. ma.edu | Bulk purification to remove major impurities and obtain a crystalline solid. |

| Reversed-Phase HPLC | C18 or fluorinated stationary phases (e.g., PFP, fluoroalkyl). Mobile phase typically a mixture of water/acetonitrile or water/methanol with an acid modifier (e.g., trifluoroacetic acid). chromatographyonline.comnih.gov | Partitioning between a nonpolar stationary phase and a polar mobile phase. Fluorinated phases can offer enhanced selectivity for fluorinated analytes. silicycle.com | High-resolution separation of closely related impurities, including regioisomers. Analytical and preparative scale purification. |

| Normal-Phase HPLC | Silica (B1680970) gel stationary phase. Mobile phase typically a nonpolar solvent system (e.g., hexane/ethyl acetate). | Adsorption onto a polar stationary phase. | Separation of compounds with different polarities. |

| Solid-Phase Extraction (SPE) | Fluorinated silica gel or polymer-based sorbents. silicycle.com | Selective retention of fluorinated compounds. | Rapid, preliminary purification to remove non-fluorinated reagents or byproducts. |

Derivatization and Functionalization Strategies of 4 1,1,2,2 Tetrafluoroethyl Benzoic Acid

Chemical Transformations at the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for derivatization, allowing for the introduction of a wide range of functional groups through well-established chemical transformations.

Esterification and amidation are fundamental reactions for converting the carboxylic acid group into esters and amides, respectively, thereby creating diverse molecular scaffolds.

Esterification: The conversion of 4-(1,1,2,2-tetrafluoroethyl)benzoic acid to its corresponding esters can be achieved through several methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. youtube.com Microwave-assisted esterification can also be employed to potentially improve reaction times and yields. The use of solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, presents a greener alternative by avoiding mineral acids and solvents. ijstr.org The electron-withdrawing nature of the tetrafluoroethyl group enhances the electrophilicity of the carboxyl carbon, potentially facilitating the reaction.

Amidation: The synthesis of amides from this compound is critical for building peptide-like structures and other complex molecules. Direct amidation can be performed by heating the carboxylic acid with an amine, often with a catalyst like titanium tetrafluoride (TiF₄) in a solvent such as toluene. researchgate.netrsc.org Alternatively, the carboxylic acid can be activated prior to reaction with an amine. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net Another efficient one-pot method involves the in situ generation of an acyl fluoride (B91410) from the carboxylic acid using a reagent like pentafluoropyridine (B1199360) (PFP), which then readily reacts with an amine to form the amide bond. acs.org

Table 1: Representative Esterification and Amidation Reactions

| Reaction | Reagents & Conditions | Product Type |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Ethanol), cat. H₂SO₄, Heat youtube.com | Ethyl 4-(1,1,2,2-tetrafluoroethyl)benzoate |

| Solid-Acid Catalysis | Alcohol (e.g., Methanol), Modified Montmorillonite K10, Heat ijstr.org | Methyl 4-(1,1,2,2-tetrafluoroethyl)benzoate |

| Direct Amidation | Amine (e.g., Benzylamine), TiF₄, Toluene, Reflux researchgate.netrsc.org | N-Benzyl-4-(1,1,2,2-tetrafluoroethyl)benzamide |

| PFP-Mediated Amidation | Pentafluoropyridine (PFP), DIPEA, Amine, MeCN, rt acs.org | Substituted 4-(1,1,2,2-tetrafluoroethyl)benzamide |

Reduction of the carboxylic acid to an alcohol or its complete removal via decarboxylation represents another set of key transformations.

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding [4-(1,1,2,2-tetrafluoroethyl)phenyl]methanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. The resulting benzyl (B1604629) alcohol derivative serves as a versatile intermediate for further functionalization, such as etherification or oxidation to the corresponding aldehyde.

Decarboxylation: The removal of the carboxyl group to yield 1,1,2,2-tetrafluoroethylbenzene is a challenging transformation for aromatic carboxylic acids. Conventional methods often require high temperatures, sometimes in the presence of catalysts like copper. google.com Modern approaches include photoinduced, ligand-to-metal charge transfer (LMCT) enabled radical decarboxylation, which can proceed at much milder temperatures (e.g., 35 °C). nih.gov Another method involves oxidative decarboxylation induced by peroxyl radicals, which can be generated from the thermal decomposition of compounds like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). nih.gov Selective protodecarboxylation of heteroaromatic carboxylic acids has also been achieved using silver carbonate and acetic acid in DMSO, a method that could potentially be adapted. organic-chemistry.org

Table 2: Reduction and Decarboxylation Reactions

| Reaction | Reagents & Conditions | Product |

|---|---|---|

| Reduction | 1. LiAlH₄, THF; 2. H₃O⁺ | [4-(1,1,2,2-Tetrafluoroethyl)phenyl]methanol |

| Catalytic Decarboxylation | Copper catalyst, High Temperature (e.g., >200 °C) google.com | 1,1,2,2-Tetrafluoroethylbenzene |

| Photoredox Decarboxylation | Copper carboxylate, Light (e.g., 35 °C) nih.gov | 1,1,2,2-Tetrafluoroethylbenzene |

| Oxidative Decarboxylation | AAPH, Heat, Oxygen nih.gov | 1,1,2,2-Tetrafluoroethylbenzene |

Aromatic Functionalization of the Benzoic Acid Core

The benzene (B151609) ring itself is a target for modification, allowing for the synthesis of multi-substituted derivatives. The regiochemical outcome of these reactions is governed by the electronic properties of the existing substituents.

Electrophilic aromatic substitution (SₑAr) allows for the introduction of various electrophiles onto the aromatic ring, including nitro, halo, and sulfonic acid groups. wikipedia.org The regioselectivity is dictated by the directing effects of the substituents already present. libretexts.org

The carboxylic acid group (-COOH) is a deactivating, meta-directing group. libretexts.org The 4-(1,1,2,2-tetrafluoroethyl) group (-CF₂CF₂H) is also strongly deactivating due to the powerful inductive electron withdrawal by the fluorine atoms. As a deactivating group, it also directs incoming electrophiles to the meta position. In this compound, the two groups are para to each other. Therefore, both groups direct incoming electrophiles to the same positions: the carbons at C2 and C6 (ortho to the tetrafluoroethyl group and meta to the carboxylic acid). However, due to the presence of two strong deactivating groups, these reactions are expected to be significantly slower than the substitution of benzene and may require harsh conditions, such as the use of fuming nitric and sulfuric acids for nitration. libretexts.org

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents & Conditions | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ masterorganicchemistry.comyoutube.com | 2-Nitro-4-(1,1,2,2-tetrafluoroethyl)benzoic acid |

| Bromination | Br₂, FeBr₃ wikipedia.org | 2-Bromo-4-(1,1,2,2-tetrafluoroethyl)benzoic acid |

| Sulfonation | Fuming H₂SO₄ (SO₃/H₂SO₄) masterorganicchemistry.comyoutube.com | 2-Sulfo-4-(1,1,2,2-tetrafluoroethyl)benzoic acid |

While electrophilic substitution is disfavored, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (NAS), provided a suitable leaving group is present on the ring. masterorganicchemistry.comlibretexts.org The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by electron-withdrawing groups. libretexts.orglibretexts.org

Both the tetrafluoroethyl and carboxylic acid groups are strongly electron-withdrawing, thus "activating" the ring for nucleophilic attack. masterorganicchemistry.comlibretexts.org For a reaction to occur, a derivative such as 2-chloro-4-(1,1,2,2-tetrafluoroethyl)benzoic acid would be used. The electron-withdrawing groups stabilize the negative charge of the Meisenheimer intermediate, particularly when they are ortho or para to the site of attack. libretexts.org In this case, a nucleophile (e.g., an alkoxide, amine, or thiolate) would readily displace the chloride. The high electronegativity of the fluorine atoms in the side chain significantly enhances this activation. The order of reactivity for leaving groups in NAS is typically F > Cl > Br > I. masterorganicchemistry.com

The tetrafluoroethyl group itself offers opportunities for derivatization, although these are less common than modifications at the other two sites. The C-H bond in the -CF₂CF₂H moiety is acidified by the adjacent fluorine atoms and could potentially be deprotonated with a very strong base to generate a carbanion. This nucleophile could then react with various electrophiles.

More practically, analogues can be synthesized from precursors containing a more reactive handle. For instance, substituted tetrafluoroethyl bromides (RCF₂CF₂Br) can undergo cobaloxime-promoted fluoroalkylation reactions with various C-C multiple bonds. rsc.org Such strategies could be used to build the aromatic system onto a pre-functionalized tetrafluoroethyl unit, which is subsequently elaborated to the final benzoic acid product. This approach allows for the creation of novel analogues where the terminal hydrogen of the tetrafluoroethyl group is replaced with other functionalities.

Synthesis of Polymeric and Supramolecular Constructs Utilizing this compound

The unique properties of the tetrafluoroethyl group, such as high thermal stability, chemical resistance, and hydrophobicity, make this compound an interesting candidate for the development of advanced polymers and supramolecular materials. While specific examples of the direct polymerization of this compound are not extensively documented in publicly available literature, its chemical nature allows for its incorporation into various macromolecular architectures through established polymerization techniques.

The carboxylic acid functionality of this compound enables it to be used as a monomer in step-growth polymerization reactions. For instance, it can be reacted with diols to form polyesters or with diamines to form polyamides. The resulting polymers would be expected to exhibit enhanced thermal stability and chemical resistance due to the presence of the fluorinated moiety.

Furthermore, derivatization of the benzoic acid can yield monomers suitable for other types of polymerization. For example, conversion to a vinyl or acrylic ester would produce a monomer that could undergo chain-growth polymerization, such as free-radical polymerization, to yield polymers with a fluorinated side chain.

In the realm of supramolecular chemistry, benzoic acids are well-known for their ability to form hydrogen-bonded dimers. The presence of the electron-withdrawing tetrafluoroethyl group can influence the electronic properties of the aromatic ring and the acidity of the carboxylic acid, which in turn can affect the strength and nature of these supramolecular interactions. While specific studies on the supramolecular constructs of this compound are not detailed in the literature, the general principles of supramolecular chemistry suggest its potential to form ordered assemblies, such as liquid crystals or gels, under appropriate conditions. The fluorinated tail would likely play a significant role in the packing and phase behavior of such systems.

Advanced Spectroscopic and Structural Characterization of 4 1,1,2,2 Tetrafluoroethyl Benzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 4-(1,1,2,2-Tetrafluoroethyl)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structure confirmation.

Multi-Dimensional 1H, 13C, and 19F NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the single proton on the tetrafluoroethyl group.

Aromatic Region: The benzene (B151609) ring contains four protons. Due to the substitution pattern, two distinct signals are expected, each integrating to two protons. These would appear as doublets (or more complex multiplets depending on the coupling constants) in the downfield region, typically between 7.5 and 8.2 ppm. The electron-withdrawing nature of both the carboxylic acid and the tetrafluoroethyl group would shift these protons downfield compared to unsubstituted benzene.

Tetrafluoroethyl Proton (-CHF₂): The single proton on the ethyl chain is adjacent to a difluoromethylene group (-CF₂-). This proton signal is expected to be a triplet of triplets due to coupling with the two adjacent fluorine atoms and the two geminal fluorine atoms. This signal would appear significantly downfield, likely in the range of 6.0-7.0 ppm, due to the strong deshielding effect of the four fluorine atoms.

Carboxylic Acid Proton (-COOH): The acidic proton will appear as a broad singlet, typically far downfield (>10 ppm), and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon (-COOH): This carbon is expected to resonate in the range of 165-175 ppm.

Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached to the carboxylic acid (C1) and the carbon attached to the tetrafluoroethyl group (C4) would be quaternary and show distinct chemical shifts. The remaining four aromatic carbons would give two signals for the CH groups. The chemical shifts would be influenced by the electron-withdrawing substituents.

Tetrafluoroethyl Carbons: Two signals are expected for the two carbons of the ethyl group. Both carbons will exhibit splitting due to coupling with the attached fluorine atoms (¹JCF, ²JCF), resulting in complex multiplets. The carbon of the -CHF₂ group would appear as a triplet, while the carbon of the -CF₂- group attached to the ring would also be a triplet.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is crucial for characterizing fluorinated organic compounds. nist.gov

Two distinct fluorine environments are present: the -CHF₂ group and the -CF₂- group.

The spectrum would likely show two multiplets. The two fluorine atoms of the -CHF₂ group would appear as a doublet of triplets, coupling with the geminal proton and the two adjacent fluorine atoms.

The two fluorine atoms of the -CF₂- group would appear as a triplet, coupling with the two adjacent fluorine atoms of the -CHF₂ group. The chemical shifts are typically referenced to an external standard like CFCl₃.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| -COOH | >10 | broad singlet |

| Aromatic H | 7.5 - 8.2 | doublet |

| Aromatic H | 7.5 - 8.2 | doublet |

Expected ¹³C NMR Data for Analogous Fluorinated Benzoic Acids

| Compound | Aromatic C (ppm) | Carbonyl C (ppm) | Fluoroalkyl C (ppm) | Reference |

|---|---|---|---|---|

| 4-(Trifluoromethyl)benzoic acid | 125-135 | ~166 | ~123 (q) | ucl.ac.uk |

Solid-State NMR for Crystalline and Amorphous Forms

Solid-State NMR (ssNMR) provides structural information on materials in their solid state, which is particularly useful for studying polymorphism and the structure of crystalline versus amorphous forms. For this compound, ¹³C and ¹⁹F ssNMR would be the most informative.

¹³C ssNMR: In a crystalline sample, sharp resonances are expected. The number of signals in the spectrum can indicate the number of crystallographically independent molecules in the asymmetric unit. For instance, if two distinct signals are observed for the carbonyl carbon, it suggests the presence of at least two magnetically inequivalent molecules in the crystal lattice. Amorphous forms would show broader lines compared to crystalline forms.

¹⁹F ssNMR: This technique is highly sensitive to the local environment of fluorine atoms. Differences in crystal packing and intermolecular interactions in different polymorphs would result in different ¹⁹F chemical shifts. High-power proton decoupling and magic angle spinning are techniques used to obtain high-resolution spectra in the solid state.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and provide a molecular "fingerprint".

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by vibrations of the carboxylic acid and the fluorinated alkyl group.

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C=O Stretch: A strong absorption band for the carbonyl group should appear around 1700 cm⁻¹. In the solid state, this band is typically found at a lower wavenumber (e.g., 1680-1710 cm⁻¹) due to intermolecular hydrogen bonding.

C-F Stretches: Strong, characteristic absorption bands for C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring would be observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR.

The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum.

The C=O stretching vibration is also Raman active.

C-F vibrations are also observable in the Raman spectrum.

Characteristic Vibrational Frequencies for Benzoic Acid Derivatives

| Functional Group | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) | Weak |

| C=O stretch (Carboxylic acid) | 1680-1710 | Moderate |

| C-F stretch | 1100-1300 | Moderate to Strong |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition.

For this compound (C₉H₆F₄O₂), the expected exact mass is approximately 238.0253 u.

Fragmentation Pathway: In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺˙) would undergo fragmentation. Common fragmentation patterns for benzoic acids include:

Loss of -OH: A peak corresponding to [M-17]⁺ would result from the loss of a hydroxyl radical.

Loss of -COOH: A peak corresponding to [M-45]⁺ would result from the loss of the carboxyl group, leading to a tetrafluoroethyl-substituted phenyl cation.

Formation of Acylium Ion: The most prominent peak in the mass spectrum of many benzoic acids is often the acylium ion, [M-OH]⁺ or [C₆H₅CO]⁺ for benzoic acid itself. For the target molecule, this would be [M-OH]⁺.

Decarboxylation: Loss of CO₂ (44 u) from the molecular ion is a characteristic fragmentation for deprotonated benzoic acids in negative ion mode ESI-MS.

Fragmentation of the Fluoroalkyl Chain: The tetrafluoroethyl group can also fragment, for example, through the loss of HF or other fluorocarbon radicals.

Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description |

|---|---|

| [C₉H₆F₄O₂]⁺˙ | Molecular Ion |

| [C₉H₅F₄O]⁺ | Loss of -OH |

| [C₈H₅F₄]⁺ | Loss of -COOH |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While no published crystal structure for this compound was found, its solid-state structure can be predicted based on known motifs of similar molecules.

Analysis of Crystal Packing, Hydrogen Bonding, and Intermolecular Interactions

Hydrogen Bonding: Carboxylic acids almost universally form hydrogen-bonded dimers in the solid state. It is highly probable that this compound would crystallize with two molecules forming a centrosymmetric dimer via strong O-H···O hydrogen bonds between their carboxylic acid groups.

Crystal Packing: These dimeric units would then pack into a three-dimensional lattice. The packing arrangement would be influenced by other weaker intermolecular interactions.

Intermolecular Interactions: Besides the strong hydrogen bonds, the crystal packing would be directed by several other interactions:

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, which are common for planar aromatic systems.

C-H···O and C-H···F Interactions: Weak hydrogen bonds involving aromatic C-H donors and oxygen or fluorine acceptors could play a role in stabilizing the crystal structure.

Halogen···Halogen Interactions: F···F contacts between the tetrafluoroethyl groups of adjacent molecules may also be present.

Polymorphism and Cocrystallization Studies

The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is a critical area of study in materials science and pharmaceuticals. While specific polymorphism studies on this compound are not extensively documented in publicly available literature, the behavior of related fluorinated benzoic acids provides a strong basis for expecting such phenomena. The introduction of the tetrafluoroethyl group can influence intermolecular interactions, potentially leading to different packing arrangements in the crystal lattice.

Cocrystallization, the formation of a crystalline structure containing two or more neutral molecules in a stoichiometric ratio, is another important aspect of solid-state chemistry. rsc.org The formation of cocrystals can significantly alter the physical properties of a compound. The study of benzoic acid and its poly-fluoro-substituted analogues has shown a fascinating evolution from solid solutions to cocrystals, driven by the position and number of fluorine atoms. acs.org This suggests that this compound would be a viable candidate for forming cocrystals with various coformers. The use of fluorobenzoic acids as coformers has been explored to enhance the properties of active pharmaceutical ingredients. rsc.org

Interactive Table:

| Coformer Category | Examples | Potential Interaction with this compound |

| Pyridines | 4-Acetylpyridine | Hydrogen bonding between the carboxylic acid and the pyridine (B92270) nitrogen. bath.ac.ukrsc.org |

| Other Carboxylic Acids | 4-Hydroxybenzoic Acid, 3-Fluoro-4-hydroxybenzoic Acid | Formation of heterodimers through carboxylic acid-carboxylic acid hydrogen bonds. acs.org |

| Amides | Benzamide | Potential for hydrogen bonding between the carboxylic acid and the amide group. |

| Active Pharmaceutical Ingredients | Naftopidil, Roflumilast | Modification of physicochemical properties of the API. rsc.orgacs.org |

Advanced Spectroscopic Techniques for Electronic Structure and Conformation

Advanced spectroscopic techniques are indispensable for elucidating the electronic structure and conformational preferences of complex molecules like this compound.

Fluorine-19 (¹⁹F) NMR Spectroscopy is a particularly powerful tool for probing the local electronic environment of fluorine atoms. The chemical shifts in ¹⁹F NMR are highly sensitive to subtle changes in molecular structure and conformation. nih.gov For this compound, distinct signals would be expected for the CF₂ groups, and their coupling patterns would provide valuable information about the rotational dynamics of the tetrafluoroethyl side chain. Solid-state ¹⁹F NMR could also be employed to differentiate between different polymorphic forms, as the local environment of the fluorine atoms would likely differ in each crystal packing. nih.gov

Computational Chemistry , particularly Density Functional Theory (DFT), offers a theoretical framework to complement experimental data. DFT calculations can be used to predict the stable conformers of the molecule, calculate their relative energies, and simulate vibrational (IR and Raman) and NMR spectra. uc.ptresearchgate.net Such calculations on fluorinated benzoic acids have provided insights into the effects of fluorine substitution on the geometry and electronic properties of the benzene ring and the carboxylic acid group. uc.pt For the title compound, computational studies could help understand the rotational barrier of the C-C bond between the phenyl ring and the tetrafluoroethyl group and the preferred orientation of the carboxylic acid group.

Infrared (IR) and Raman Spectroscopy are fundamental for identifying functional groups and probing intermolecular interactions. The characteristic broad O-H stretching vibration of the carboxylic acid dimer is a key feature in the IR spectra of benzoic acids. docbrown.inforesearchgate.net The position and shape of the carbonyl (C=O) stretching band can also provide information about the hydrogen bonding environment. In the case of this compound, specific vibrational modes associated with the C-F bonds would also be present.

Interactive Table:

| Spectroscopic Technique | Information Obtainable for this compound | Typical Data for Related Fluorinated Benzoic Acids |

| ¹H NMR | Chemical shifts and coupling constants of aromatic protons, providing information on the electronic effects of the substituent. docbrown.inforsc.org | Aromatic protons typically appear in the 7-8.5 ppm range. |

| ¹³C NMR | Chemical shifts of carbon atoms, including the carboxyl, aromatic, and tetrafluoroethyl carbons. | Carboxyl carbon ~165-175 ppm; aromatic carbons ~120-140 ppm. researchgate.net |

| ¹⁹F NMR | Chemical shifts and coupling constants of the fluorine atoms in the tetrafluoroethyl group, sensitive to conformation and electronic environment. nih.gov | Chemical shifts are highly dependent on the specific fluorine environment. |

| IR Spectroscopy | Position of O-H, C=O, and C-F stretching vibrations, indicating hydrogen bonding and functional groups. docbrown.inforesearchgate.net | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1680-1710 cm⁻¹). |

| Computational (DFT) | Optimized geometry, relative conformer energies, predicted spectroscopic data. uc.ptresearchgate.net | Provides insights into the planarity of the molecule and the rotational barriers of substituents. |

Theoretical and Computational Investigations of 4 1,1,2,2 Tetrafluoroethyl Benzoic Acid

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 4-(1,1,2,2-tetrafluoroethyl)benzoic acid. These calculations solve approximations of the Schrödinger equation to determine the energies and wavefunctions of the electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of substituted benzoic acids. mdpi.compsu.edunih.gov This approach is employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as the optimized molecular geometry. By calculating the potential energy for different atomic arrangements, DFT can map out the potential energy surface, identifying low-energy conformers and the energy barriers between them. mdpi.com For instance, studies on ortho-substituted fluorobenzoic acids have used DFT to analyze the potential energy landscapes, considering the interactions between the carboxylic group and the halogen substituents. mdpi.com The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for such calculations on benzoic acid derivatives. mdpi.comresearchgate.net

For higher accuracy in energetic and spectroscopic predictions, ab initio methods, which are based on first principles without empirical parameterization, can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide more accurate acidity values for substituted benzoic acids. mdpi.com These high-level calculations are valuable for obtaining precise data on properties like gas-phase acidity and for benchmarking the results from more computationally efficient methods like DFT. For complex molecules, a common strategy is to optimize the geometry at a DFT level and then perform a single-point energy calculation using a more accurate ab initio method.

Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. researchgate.netacs.orgaip.orgnih.govacs.org In MD simulations, the motion of each atom in the system is calculated by solving Newton's equations of motion, providing a detailed view of the molecule's behavior in a simulated environment, such as in a solvent.

For this compound, MD simulations can be used to explore its conformational landscape in solution. This is particularly important for understanding how the flexible tetrafluoroethyl group and the carboxylic acid group behave in different solvents. Studies on other aromatic carboxylic acids have used MD to investigate their adsorption on surfaces and their aggregation behavior in solution. researchgate.netacs.orgaip.org For example, simulations have shown that the liquid-phase environment significantly affects the interfacial structures and adsorption behavior of aromatic carboxylic acids. acs.org Similarly, MD simulations could predict whether this compound is likely to form dimers or other aggregates in specific solvents. acs.org The choice of force field, such as the General Amber Force Field (GAFF), is crucial for the accuracy of these simulations. ucl.ac.uk

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. nih.govresearchgate.netacs.org

For this compound, the prediction of its 19F NMR spectrum is of particular interest. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 19F chemical shifts. nsf.govresearchgate.net Studies on other fluorinated aromatic compounds have shown that scaling the computed isotropic shielding values can lead to excellent agreement with experimental spectra, with mean absolute deviations of around 2 ppm. nih.gov This allows for the unambiguous assignment of each fluorine signal in the spectrum to a specific fluorine atom in the molecule. The choice of the functional and basis set, such as ωB97XD/6-31+G(d,p), has been shown to be important for achieving high accuracy in predicting 19F NMR chemical shifts for per- and polyfluoroalkyl substances (PFAS). nsf.gov

Similarly, theoretical calculations can predict other spectroscopic data, such as 1H and 13C NMR chemical shifts, as well as vibrational frequencies from FT-IR and Raman spectroscopy. researchgate.net The comparison of these predicted spectra with experimental ones provides a powerful method for structural confirmation.

| Computational Method | Predicted Spectroscopic Parameter | Typical Accuracy | Relevant Compounds Studied |

| DFT (GIAO) | 19F NMR Chemical Shifts | ~2 ppm (with scaling) nih.gov | Fluorinated Aromatic Compounds nih.govacs.org |

| DFT | 1H and 13C NMR Chemical Shifts | Varies | Substituted Benzoic Acids researchgate.net |

| DFT | Vibrational Frequencies (IR/Raman) | Scaled wavenumbers for agreement | Substituted Benzoic Acids researchgate.net |

Computational Design and Screening of Novel Derivatives with Targeted Properties

Computational chemistry plays a crucial role in the rational design of new molecules with specific desired properties, reducing the need for extensive and costly experimental synthesis and testing. By starting with the core structure of this compound, new derivatives can be designed in silico by adding or modifying functional groups.

Structure-based virtual screening, often employing molecular docking, is a common technique used to identify promising derivatives. nih.govbenthamdirect.com This approach has been successfully used to find new enzyme inhibitors from libraries of benzoic acid derivatives. nih.govbenthamdirect.com For example, a virtual screening of a database of benzoic acid derivatives identified potential inhibitors for the trans-sialidase enzyme of Trypanosoma cruzi. nih.gov Similarly, computational methods can be used to screen derivatives of this compound for properties like binding affinity to a specific biological target or for desired electronic properties. Techniques like DSC screening and saturation temperature methods can also be used in cocrystal screening of benzoic acid derivatives. nih.gov

Reaction Pathway Energetics and Transition State Analysis

Computational methods are invaluable for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy barriers. nih.govrsc.org This information is key to understanding the feasibility and kinetics of a reaction.

Advanced Applications and Materials Science Perspectives of 4 1,1,2,2 Tetrafluoroethyl Benzoic Acid

Role as a Versatile Building Block in Advanced Organic Synthesis

The presence of both a carboxylic acid group and a tetrafluoroethyl substituent on the benzene (B151609) ring theoretically makes 4-(1,1,2,2-tetrafluoroethyl)benzoic acid a useful building block in organic synthesis. The carboxylic acid can be converted into a variety of functional groups, such as esters, amides, and acid halides, which can then participate in a wide range of coupling reactions to construct more complex molecules. The tetrafluoroethyl group can significantly influence the electronic properties and lipophilicity of the final products, which is a desirable feature in the design of new pharmaceuticals and agrochemicals.

For instance, fluorinated benzoic acids are known precursors in the synthesis of various heterocyclic compounds. rsc.orgresearchgate.netnih.gov The general strategy often involves the conversion of the carboxylic acid to a more reactive species that can then undergo intramolecular or intermolecular cyclization reactions. However, specific examples detailing the use of this compound in the synthesis of such complex molecules are not prominently featured in current research literature. While the synthesis of related fluorinated benzoic acid derivatives and their applications as building blocks are documented, direct evidence for the extensive use of this specific compound is scarce. nih.govsigmaaldrich.com

Integration into Functional Materials Systems

The unique combination of a rigid aromatic core, a reactive carboxylic acid, and a bulky, electron-withdrawing tetrafluoroethyl group suggests that this compound could be a valuable component in the design of novel functional materials.

Ligands in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from organic ligands and metal nodes (in MOFs) or through strong covalent bonds between organic building blocks (in COFs). nih.govdovepress.comresearchgate.netnih.gov The properties of these materials, such as pore size, surface area, and functionality, can be tuned by carefully selecting the organic ligands.

Aromatic carboxylic acids are common building blocks for the synthesis of MOFs. dovepress.comnih.gov The introduction of fluorine atoms into the organic linkers of MOFs has been shown to modify their properties, such as gas sorption and separation capabilities. researchgate.net Theoretically, the carboxylate of this compound could coordinate with metal ions to form MOFs. The tetrafluoroethyl groups would line the pores of the resulting framework, potentially creating a fluorinated environment that could lead to selective adsorption of fluorinated molecules or other specific guest molecules.

Similarly, in COFs, which are built from organic linkers through covalent bond formation, this compound could potentially be used as a building block. researchgate.netrsc.org However, a thorough review of the existing literature does not reveal specific examples of MOFs or COFs that have been synthesized and characterized using this compound as the primary or a secondary ligand. Research in this area has focused on other fluorinated or non-fluorinated benzoic acid derivatives. nih.govresearchgate.net

Monomer or Modifier in High-Performance Polymer Synthesis

The incorporation of fluorinated monomers into polymers is a well-established strategy to enhance their thermal stability, chemical resistance, and optical properties, leading to high-performance materials. ontosight.aiontosight.ai Benzoic acid derivatives can be used as monomers in the synthesis of polyesters and polyamides.

Theoretically, this compound could be used as a monomer or a co-monomer in polymerization reactions. The resulting polymer would possess the tetrafluoroethyl group as a pendant moiety, which could impart desirable properties such as low surface energy and hydrophobicity. However, specific studies detailing the polymerization of this compound or its use as a modifier to create high-performance polymers are not found in the surveyed scientific literature. Research on benzoic acid-based polymers has focused on other derivatives. ontosight.aiontosight.ai

Components in Organic Electronic Devices

Organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), rely on the tailored properties of organic semiconductor materials. The introduction of fluorine atoms into organic semiconductors is a common strategy to tune their energy levels and improve device performance.

Benzoic acid derivatives have been explored as additives or to modify the surface of electrodes in organic electronic devices to enhance their performance. researchgate.net The strong dipole moment associated with the tetrafluoroethyl group in this compound could, in principle, be utilized to influence the energy level alignment at interfaces within an organic electronic device, potentially leading to improved charge injection or extraction. However, there is a lack of specific research articles or patents that describe the incorporation of this compound into OLEDs, OSCs, or other organic electronic devices and report on the resulting device characteristics.

Contributions to Catalysis and Reaction Engineering

The acidity of a carboxylic acid is influenced by the substituents on the aromatic ring. The strongly electron-withdrawing nature of the tetrafluoroethyl group is expected to increase the acidity of the carboxylic acid proton in this compound compared to benzoic acid itself.

Application as an Acid Catalyst or Precursor in Organic Transformations

This enhanced acidity suggests that this compound could potentially function as an effective organocatalyst for acid-catalyzed reactions, such as esterifications, transesterifications, and acetal (B89532) formations. In some cases, a more acidic catalyst can lead to higher reaction rates and yields.

Furthermore, the carboxylate group can be used to synthesize metal complexes that may have catalytic activity. The electronic properties of the ligand, influenced by the tetrafluoroethyl group, could modulate the catalytic performance of the metal center. Despite these possibilities, a review of the available scientific literature did not yield any specific examples of this compound being employed as an acid catalyst or as a precursor to a catalyst in organic transformations. The existing research on benzoic acid-based catalysts tends to focus on other derivatives. nih.govnih.gov

Role as a Ligand in Homogeneous or Heterogeneous Catalytic Systems

The structural features of this compound, specifically the presence of a carboxylic acid group and a fluorinated alkyl chain, make it a candidate for use as a ligand in the design of metal-organic frameworks (MOFs) and other coordination polymers. MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netresearchgate.net These materials are of great interest for applications in catalysis, combining the benefits of both homogeneous and heterogeneous systems. researchgate.net

The incorporation of fluorinated ligands into MOFs can introduce several advantageous properties. The high electronegativity of fluorine atoms can influence the electronic properties of the metal centers, potentially enhancing their catalytic activity. Furthermore, the presence of fluorinated moieties can increase the hydrophobicity of the framework, which can be beneficial for certain catalytic reactions in aqueous environments. rsc.org For instance, the use of perfluorinated linkers has been shown to create highly hydrophobic channels within MOFs, making them useful for heterogeneous catalysis such as the Knoevenagel condensation reaction. rsc.org

While direct research on this compound as a ligand in catalytic systems is not extensively documented in publicly available literature, the principles derived from studies on similar fluorinated benzoic acid ligands can be applied. The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with the organic linker. rsc.org The resulting framework's topology and properties are dictated by the coordination geometry of the metal ion and the structure of the ligand.

The catalytic performance of such MOF-based catalysts is dependent on several factors, including the nature of the active sites, pore structure, and adsorption properties. researchgate.net The introduction of a 4-(1,1,2,2-tetrafluoroethyl) group could influence these factors by altering the pore dimensions and creating a specific chemical environment within the pores due to the presence of the fluorinated side chains. This could lead to shape-selective catalysis or enhanced reaction rates. The table below summarizes the characteristics of some MOFs constructed with fluorinated benzoic acid derivatives, illustrating the potential for catalytic applications.

| MOF System | Metal Ion | Fluorinated Ligand | Key Features | Potential Catalytic Application |

| Zn-FBBA | Zn | H2FBBA (a perfluorinated dicarboxylic acid) | Ultramicroporous with perfluorinated 1D channels, high hydrophobicity. rsc.org | Knoevenagel condensation. rsc.org |

| Co-4,4'-pba | Co | 4-(pyridin-4-yl)benzoic acid | 2D-network with large channels, displays solvatochromism. | Sensing, potential for oxidation catalysis. |

| Ni-4,4'-pba | Ni | 4-(pyridin-4-yl)benzoic acid | Isostructural with Co-4,4'-pba, water-induced phase transformations. | Switchable catalysis, sensing. |

It is important to note that while the synthesis of metal complexes with various benzoic acid derivatives for catalytic purposes is an active area of research, specific data on the catalytic activity of complexes derived from this compound remains to be broadly published.

Environmental Fate and Degradation Studies of Fluorinated Benzoic Acids

The widespread use of fluorinated compounds has led to concerns about their environmental persistence and potential for long-range transport. concawe.euepa.govresearchgate.net Fluorinated benzoic acids, as a class of poly- and perfluoroalkyl substances (PFAS), are subject to scrutiny regarding their environmental fate. The strength of the carbon-fluorine bond makes many of these compounds resistant to natural degradation processes. researchgate.net

The degradation of fluorinated aromatic compounds can proceed through various pathways, including photochemical and biological processes.

Photochemical Degradation: Photochemical degradation involves the breakdown of a compound by light, often in the presence of a photocatalyst. For perfluorinated carboxylic acids (PFCAs), photocatalytic processes have been studied for their potential to achieve mineralization. nih.gov These processes can involve both photo-oxidative and photo-reductive pathways. rsc.org In photo-oxidative processes, reactive species like hydroxyl radicals can attack the molecule, although the C-F bond is generally resistant to direct attack. rsc.org Photo-reductive pathways, involving hydrated electrons, have shown promise for the cleavage of C-F bonds. nih.gov The specific mechanisms for a compound like this compound would likely involve initial transformation of the benzoic acid ring or the carboxyl group, which could then facilitate the subsequent degradation of the tetrafluoroethyl side chain.

Biodegradation: The biodegradation of fluorinated aromatic compounds is often challenging for microorganisms due to the stability of the C-F bond. researchgate.netmdpi.com However, some bacteria have been shown to degrade certain fluorinated benzoates. researchwithrutgers.comresearchgate.net The degradation pathways often involve initial enzymatic attack on the aromatic ring. For example, some Pseudomonas species can utilize fluorobenzoates as a carbon source under denitrifying conditions. researchwithrutgers.comresearchgate.net The mechanism often involves dihydroxylation of the aromatic ring, which can lead to the eventual cleavage of the C-F bond. researchgate.net

For a compound with a tetrafluoroethyl group, biodegradation would likely be initiated on the aromatic ring, as the highly fluorinated ethyl group is expected to be more resistant to initial enzymatic attack. researchgate.net The presence of the non-fluorinated part of the molecule provides a potential point of initial metabolic activation. mdpi.com Studies on the biodegradation of other fluorinated aromatics suggest that the initial steps often mirror those for the non-fluorinated parent compounds. nih.govnih.gov

The persistence of fluorinated compounds in the environment is a significant concern. Due to the strength of the C-F bond, many PFAS are classified as persistent organic pollutants. nih.gov Short-chain PFAS, which would include this compound based on some classification schemes, are known to be highly mobile in soil and water, leading to potential contamination of water resources. concawe.eu

The following table summarizes the observed persistence and degradation of related fluorinated aromatic compounds in environmental or laboratory settings.

| Compound | Environmental Matrix/Condition | Degradation Pathway | Persistence/Outcome |

| 2-Fluorobenzoate | Denitrifying anaerobic sediment | Biodegradation | Degraded within 84 days. researchwithrutgers.com |

| 4-Fluorobenzoate | Denitrifying anaerobic sediment | Biodegradation | Degraded within 28 days. researchwithrutgers.com |

| 3-Fluorobenzoate | Denitrifying anaerobic sediment | Biodegradation | Recalcitrant. researchwithrutgers.com |

| Perfluorooctanoic acid (PFOA) | Water with photocatalyst | Photochemical degradation | Can be degraded, but often requires specific catalysts and conditions. nih.gov |

| Fluoranthene | Soil with Mycobacterium sp. | Biodegradation | Mineralized by specific bacterial strains. nih.gov |

Future Research Directions and Emerging Opportunities for 4 1,1,2,2 Tetrafluoroethyl Benzoic Acid

Development of More Sustainable and Efficient Synthetic Routes

The industrial viability and environmental footprint of 4-(1,1,2,2-Tetrafluoroethyl)benzoic acid are intrinsically linked to the efficiency and sustainability of its synthesis. Current manufacturing of fluorinated aromatics often relies on multi-step processes that may involve harsh reagents or produce significant waste. quora.comyoutube.com Future research is poised to address these limitations by exploring greener and more atom-economical synthetic strategies. A major goal in organofluorine chemistry is to move away from hazardous materials like hydrogen fluoride (B91410) and develop safer, more selective fluorination technologies. acs.orgcosmosmagazine.com

Key research opportunities include:

Enzymatic and Photochemical Methods: Inspired by recent breakthroughs, the use of photoenzymes or other biocatalysts could offer an environmentally friendly pathway to form C-F bonds or construct the fluorinated side chain under mild conditions. cosmosmagazine.com

Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound could enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch processes.

Alternative Feedstocks: Investigating the synthesis from renewable starting materials, as opposed to petroleum-derived precursors like toluene, aligns with the broader push for sustainable chemical manufacturing. nih.govmdpi.com

Exploration of Novel Derivatization Pathways for Diversified Applications

The carboxylic acid group and the aromatic ring of this compound are ripe for chemical modification, opening the door to a vast library of new compounds with tailored properties. The derivatization of benzoic acids is a well-established field, and applying these transformations could yield novel esters, amides, and other functional molecules for a range of applications, from pharmaceuticals to advanced polymers. researchgate.netglobalscientificjournal.comnih.gov

Future research in this area should focus on:

Synthesis of Bioactive Molecules: The tetrafluoroethyl group can enhance metabolic stability and receptor binding affinity in drug candidates. cosmosmagazine.com Derivatizing the parent acid to create novel amides or esters could lead to the discovery of new therapeutic agents. Studies on similar fluorinated benzoic acid derivatives have shown potential in developing anticancer and antimicrobial compounds. researchgate.netpreprints.org

Polymer Precursors: Converting the acid into monomers, such as diols or diamines, would enable its incorporation into high-performance fluoropolymers. man.ac.uk These polymers are expected to exhibit exceptional thermal stability, chemical resistance, and low surface energy, making them suitable for demanding applications in aerospace, electronics, and coatings. nih.gov

Agrochemicals: The strategic placement of fluorine atoms is a common strategy in the design of modern pesticides and herbicides. Exploring derivatives of this compound could lead to more effective and environmentally safer agrochemical products. cosmosmagazine.com

Design and Synthesis of Advanced Hybrid Materials Incorporating the Compound

One of the most exciting opportunities for this compound is its use as a "linker" or building block in the creation of advanced hybrid materials. Its rigid structure and functional handles (the carboxylic acid and the fluorinated tail) make it an ideal candidate for constructing ordered, porous materials like Metal-Organic Frameworks (MOFs).

The incorporation of fluorinated linkers into MOFs (F-MOFs) has been shown to significantly enhance their properties. nih.gov Research indicates that fluorination can lead to improved framework stability and increased storage capacities for gases like hydrogen and carbon dioxide. nih.gov Future work could involve:

Fluorinated MOFs (F-MOFs): Synthesizing MOFs using this compound as the organic linker. rsc.org The fluorinated channels within these MOFs could exhibit unique selective adsorption properties, making them promising for gas separation (e.g., CO₂/CH₄), gas storage, and catalysis. nih.gov The hydrophobicity imparted by the fluoroalkyl chain could also lead to MOFs with high water stability. mdpi.com

Fluorinated Polymer Composites: Introducing the compound as a functional filler or comonomer into other polymer matrices. This could create composite materials with enhanced dielectric properties, reduced moisture uptake, and improved thermal resistance for applications in microelectronics and energy storage devices.

Superhydrophobic Surfaces: Grafting derivatives of the compound onto surfaces. The low surface energy of the tetrafluoroethyl groups could be harnessed to create robust, water-repellent coatings for a variety of applications, including self-cleaning glass and anti-icing surfaces.

Comprehensive Multiscale Modeling and Simulation Approaches

Computational chemistry provides indispensable tools for accelerating the discovery and design of new molecules and materials, saving significant time and resources compared to purely experimental approaches. rsc.org Multiscale modeling, from quantum mechanics to molecular dynamics, will be crucial for understanding and predicting the behavior of this compound and its derivatives.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. This includes calculating bond dissociation energies, mapping electron density to predict reaction sites, and simulating IR and NMR spectra to aid in experimental characterization. nih.govresearchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of larger systems over time. This approach can be used to predict the self-assembly of derivatives, the interaction of the molecule with biological targets, and the structure and dynamics of hybrid materials like MOFs or polymers that incorporate the compound. tue.nliaea.org

Property Prediction for Materials: Computational screening can be used to predict the properties of hypothetical F-MOFs made with this linker, such as pore size, surface area, and gas adsorption affinity. nih.gov This allows researchers to prioritize the most promising material candidates for synthesis.

Addressing Specific Challenges in Fluorinated Compound Chemistry and Material Science

While fluorinated compounds offer remarkable properties, their development is not without challenges. Future research on this compound must also focus on overcoming these broader issues within fluorine chemistry.

C-F Bond Activation: The carbon-fluorine bond is the strongest single bond in organic chemistry, which makes fluorinated compounds highly stable but also difficult to degrade. mdpi.com A significant research opportunity lies in developing selective methods for C-F bond activation. This could lead to novel synthetic transformations and provide pathways for recycling or degrading fluorinated materials at the end of their lifecycle. casc4de.eu

Environmental Persistence: The stability of fluorinated compounds can lead to environmental persistence, as exemplified by the concerns surrounding per- and polyfluoroalkyl substances (PFAS). rsc.org A crucial area of research is to design fluorinated molecules that retain their desired functional properties while also having a built-in mechanism for environmental degradation, moving towards a "benign by design" philosophy.

Cost and Availability of Fluorinating Reagents: Many reagents used to introduce fluorine or fluorinated groups are expensive, specialized, or hazardous. acs.org A continuing challenge and opportunity is the development of cheaper, safer, and more accessible fluorinating agents, which would make the synthesis of compounds like this compound more economical and widespread. pharmtech.com

Q & A

Q. What are the recommended synthetic routes for 4-(1,1,2,2-Tetrafluoroethyl)benzoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves coupling a fluorinated alkyl group to a benzoic acid precursor. For example, starting with 4-bromobenzoic acid, a nucleophilic substitution or cross-coupling reaction (e.g., Kumada or Suzuki coupling) with a tetrafluoroethyl reagent (e.g., 1,1,2,2-tetrafluoroethylmagnesium bromide) can be employed. Optimization includes:

- Catalyst selection : Palladium catalysts for cross-coupling improve yield .

- Solvent choice : Use anhydrous THF or DMF to minimize side reactions.

- Purification : Column chromatography with silica gel or reverse-phase HPLC ensures high purity (>95% by HLC) .

Reaction progress should be monitored via 19F NMR to track fluorine incorporation .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- 19F NMR : Confirms the presence and environment of fluorine atoms in the tetrafluoroethyl group .

- HPLC with HILIC columns : Validates purity (>95% by HLC, as per industrial standards) .

- High-Resolution Mass Spectrometry (HRMS) : Determines molecular weight accuracy (e.g., C9H6F4O2, theoretical MW 226.04) .

- X-ray crystallography : Resolves crystal structure if single crystals are obtainable .

Advanced Research Questions

Q. How does the electron-withdrawing tetrafluoroethyl group influence the acidity and reactivity of the benzoic acid moiety in catalytic or biological systems?

- Methodological Answer : The tetrafluoroethyl group significantly lowers the pKa of the carboxylic acid due to its strong electron-withdrawing effect. This enhances:

- Electrophilicity : Increases reactivity in esterification or amidation reactions.

- Biological interactions : Stabilizes negative charges in enzyme-binding pockets (e.g., carboxylase inhibition).

Experimental validation includes: - Potentiometric titration to measure pKa shifts.

- DFT calculations to model electronic effects .

Q. What strategies can resolve discrepancies in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Discrepancies often arise from:

- Purity variations : Strict HPLC validation (>98%) ensures batch consistency .

- Assay conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa).

- Metabolic stability : Use liver microsome assays to compare degradation rates .

Reproducibility requires independent synthesis and activity validation under controlled protocols .

Q. How does the tetrafluoroethyl group affect the compound’s stability under physiological or extreme experimental conditions?

- Methodological Answer :

- Thermal stability : TGA/DSC analysis reveals decomposition temperatures (e.g., >200°C for solid-state stability) .

- Hydrolytic stability : Incubate in PBS at pH 7.4 and 37°C; monitor via LC-MS for degradation products.

- Oxidative resistance : Expose to H2O2 or cytochrome P450 enzymes to assess metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.